2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a 5-bromothiophene-2-carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Mechanism of Action
Target of Action
The compound “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby helping in the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium that causes tuberculosis . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
Benzothiazole derivatives have been shown to have cytotoxic activity against various human tumor cell lines . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the acylation of the piperazine nitrogen with 5-bromothiophene-2-carbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with antibacterial activity.
Uniqueness
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-bromothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS2/c17-14-6-5-13(22-14)15(21)19-7-9-20(10-8-19)16-18-11-3-1-2-4-12(11)23-16/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOARUNAMVBTOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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